

Spectroscopic Characterization of 5-(Difluoromethoxy)pyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-(Difluoromethoxy)pyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-(Difluoromethoxy)pyridin-2-amine** (CAS No. 110861-14-8). Due to the limited availability of public experimental spectra, this document focuses on predicted data, typical spectroscopic characteristics of related structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information:

- IUPAC Name: **5-(Difluoromethoxy)pyridin-2-amine**
- Molecular Formula: C₆H₆F₂N₂O[1][2]
- Molecular Weight: 160.12 g/mol [2][3]
- Monoisotopic Mass: 160.04482 Da[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **5-(Difluoromethoxy)pyridin-2-amine** suggests several common adducts that may be observed depending on the ionization technique employed.

Table 1: Predicted Mass Spectrometry Data[1]

Adduct Ion	Calculated m/z
$[M+H]^+$	161.05210
$[M+Na]^+$	183.03404
$[M+K]^+$	199.00798
$[M+NH_4]^+$	178.07864
$[M-H]^-$	159.03754

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum would involve the following steps:

- Sample Preparation: A dilute solution of **5-(Difluoromethoxy)pyridin-2-amine** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.
- Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Ionization Parameters: The ESI source parameters are optimized to achieve a stable signal. Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.
- Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Expected Fragmentation:

The fragmentation of protonated **5-(Difluoromethoxy)pyridin-2-amine** ($[M+H]^+$) in tandem MS/MS experiments would likely involve the loss of the difluoromethoxy group or cleavage of the pyridine ring. The specific fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For **5-(Difluoromethoxy)pyridin-2-amine**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Table 2: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.5 - 6.7	d	~8-9
H-4	7.3 - 7.5	dd	~8-9, ~2-3
H-6	7.9 - 8.1	d	~2-3
NH ₂	4.5 - 5.5	br s	-
OCHF ₂	6.5 - 7.5	t	~73-75 (JHF)

Table 3: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	155 - 160
C-3	110 - 115
C-4	135 - 140
C-5	140 - 145
C-6	145 - 150
OCHF ₂	115 - 120 (t, JCF ~240-260 Hz)

¹⁹F NMR Spectroscopy:

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the geminal proton.

- Predicted Chemical Shift (δ , ppm): -80 to -90 (relative to CFCl₃)
- Multiplicity: Doublet
- Coupling Constant (JFH, Hz): ~73-75

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-(Difluoromethoxy)pyridin-2-amine** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used for data acquisition.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

- ^{19}F NMR Acquisition: A standard one-pulse sequence, often without proton decoupling to observe H-F coupling, is used. The spectral width is set to encompass the expected chemical shift range for fluorinated ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm^{-1})	Intensity
N-H (amine)	Stretch	3450 - 3300 ^{[4][5]}	Medium (two bands for primary amine)
C-H (aromatic)	Stretch	3100 - 3000	Medium to Weak
C=C, C=N (aromatic ring)	Stretch	1650 - 1450	Medium to Strong
N-H (amine)	Bend	1650 - 1580 ^[5]	Medium
C-O (ether)	Stretch	1250 - 1050	Strong
C-F	Stretch	1100 - 1000	Strong
C-H (aromatic)	Out-of-plane bend	900 - 675	Strong

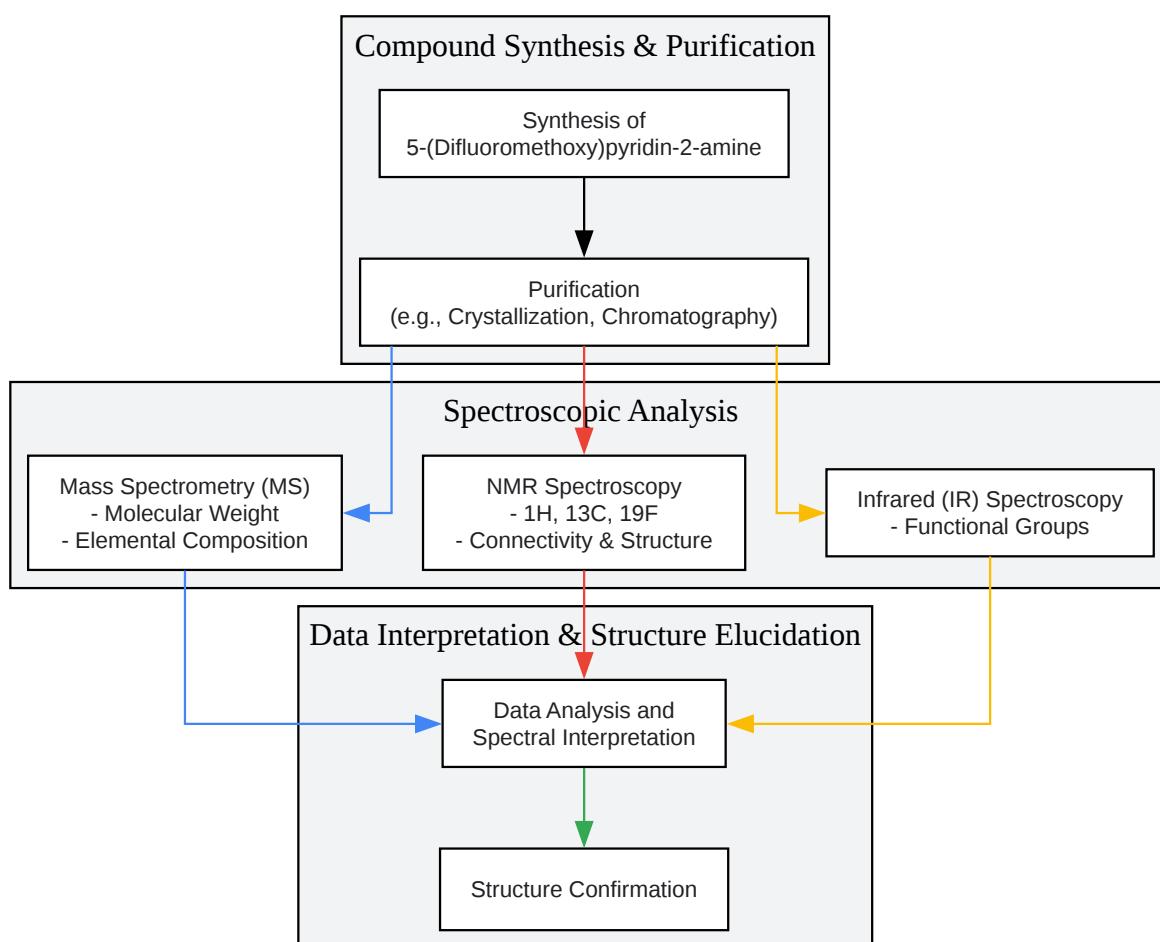
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: A small amount of the solid **5-(Difluoromethoxy)pyridin-2-amine** is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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